Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate
Overview
Description
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 149423-70-1 . It has a molecular weight of 248.32 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is usually in the form of a sticky oil to semi-solid .
Synthesis Analysis
The synthesis of carbamates like Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The InChI code for Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate is1S/C14H20N2O2/c15-12-6-8-13 (9-7-12)16-14 (17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2, (H,16,17)/t12-,13+
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate has a molecular weight of 248.32 . It is typically in the form of a sticky oil to semi-solid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
1. Synthesis and Application in Organic Chemistry
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate and related compounds have been extensively studied in the field of organic chemistry, particularly in the synthesis of various biologically and synthetically important compounds. For instance, Mangelinckx et al. (2010) demonstrated the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones, which could be further developed into 6-arylpiperidine-2,4-diones and 3-aryl-1,3-aminoalcohols, highlighting the compound's utility in creating complex organic structures (Mangelinckx et al., 2010). Similarly, Bernáth et al. (1985) explored the preparation and conformational study of partially saturated benzoxazines, further illustrating the compound's significance in synthetic chemistry (Bernáth et al., 1985).
2. Advancements in Sustainable Chemistry
In the context of sustainable chemistry, Lanzillotto et al. (2015) utilized mechanochemical methods to synthesize carbamates, offering an eco-friendly alternative for chemical synthesis. This study underscores the role of benzyl [(cis-4-aminocyclohexyl)methyl]carbamate derivatives in promoting greener chemical processes (Lanzillotto et al., 2015).
3. Drug Design and Medicinal Applications
Although excluding specific drug uses and dosages, it's notable that benzyl [(cis-4-aminocyclohexyl)methyl]carbamate derivatives have been investigated in the context of drug design. McAuliffe et al. (1997) described the conversion of related compounds into cyclic carbamates, which could be precursors in the synthesis of drugs like β-acarbose (McAuliffe et al., 1997).
4. Exploration of Novel Chemical Reactions
Research by Harris et al. (2013) highlights the stereospecific coupling of benzylic carbamates with arylboronic esters, a reaction that is critical in the field of organic synthesis. This study exemplifies how benzyl [(cis-4-aminocyclohexyl)methyl]carbamate derivatives can be applied in developing new chemical reactions (Harris et al., 2013).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
benzyl N-[(4-aminocyclohexyl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-14-8-6-12(7-9-14)10-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXLQFDZXGYVIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate |
Synthesis routes and methods
Procedure details
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